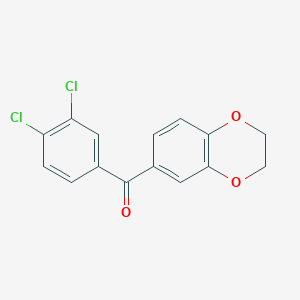

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

-

Scientific Field: Polymer Chemistry

- Application Summary : PEDOT is a conductive polymer that has been widely used in various devices for energy conversion and storage, and bio-sensing .

- Methods of Application : The synthesis methods of PEDOT are summarized in detail, including chemical polymerization, electrochemical polymerization, and transition metal-mediated coupling polymerization .

- Results or Outcomes : PEDOT has drawn most of the attention in both academic and industrial communities due to its relatively high conductivity and remarkable stability in ambient conditions, as well as its potential to be transparent in the visible range . The highest conductivity of 6,259 S cm −1 for thin films and 8,797 S cm −1 for single crystals have been reported .

-

Scientific Field: Zeolite Catalysis

- Application Summary : Zeolites HY, Hβ and HZSM-5 have been used in the heterogeneous synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde .

- Methods of Application : The synthesis of MOCA was pre-screened in an autoclave, and HY demonstrated better performance than others . Kinetic behaviors of MOCA synthesis over HY were further investigated in a fixed bed continuous flow reactor .

- Results or Outcomes : Under the conditions of the catalyst bed volume = 20 mL (8.14 g), n (o-chloroaniline): n (HCHO) = 4: 1, LHSV = 3.5 h −1, 0.5 MPa and 443 K, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .

-

Scientific Field: Food Safety

- Application Summary : Benzophenone-3,3’,4,4’-tetracarboxylic dianhydride (BTDA), a compound structurally similar to “3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone”, has been assessed for use in food contact materials .

- Methods of Application : BTDA is used as a co-monomer for the production of polyimides used in repeated use materials and articles that are in contact with acidic and fatty foods at temperatures up to 250°C .

- Results or Outcomes : Migration of BTDA from a polyimide containing 43% BTDA, into olive oil was below the limit of quantification of about 3 µg/kg food, and in 3% acetic acid it decreased from 30.3 µg/kg in the first test to 22.1 µg/kg in the third test (2 h/100°C) .

-

Scientific Field: Organic Synthesis

- Application Summary : The compound has been used in the synthesis of 3,3’-dichloro-4,4’-diaminodiphenyl methane (MOCA) over HY zeolites .

- Methods of Application : The synthesis of MOCA was pre-screened in an autoclave, and HY demonstrated better performance than others . Kinetic behaviors of MOCA synthesis over HY were further investigated in a fixed bed continuous flow reactor .

- Results or Outcomes : Under certain conditions, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .

-

Scientific Field: Organic Synthesis

- Application Summary : 4,4’-Dichlorobenzophenone, a compound structurally similar to “3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone”, is prepared by the acylation of chlorobenzene with 4-chlorobenzoyl chloride .

- Methods of Application : The conversion is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .

- Results or Outcomes : This reaction results in the formation of 4,4’-Dichlorobenzophenone .

-

Scientific Field: Food Contact Materials

- Application Summary : 3,3’,4,4’-Benzophenone tetracarboxylic dianhydride (BTDA), a compound structurally similar to “3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone”, has been assessed for use in food contact materials .

- Methods of Application : BTDA is used as a co-monomer for the production of polyimides used in repeated use materials and articles that are in contact with acidic and fatty foods at temperatures up to 250°C .

- Results or Outcomes : Migration of BTDA from a polyimide containing 43% BTDA, into olive oil was below the limit of quantification of about 3 µg/kg food .

properties

IUPAC Name |

(3,4-dichlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXQMSVDGCHOKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101175401 |

Source

|

| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone | |

CAS RN |

951885-35-1 |

Source

|

| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)